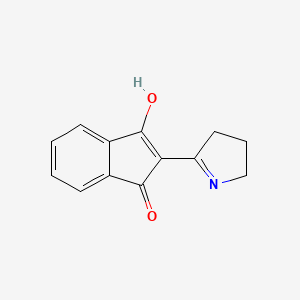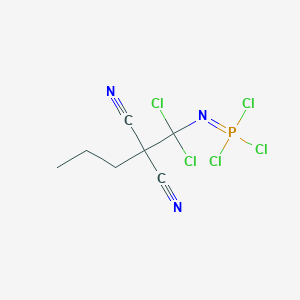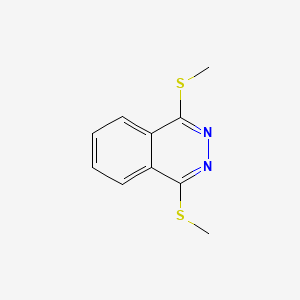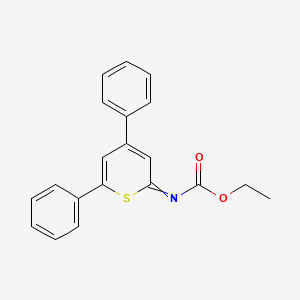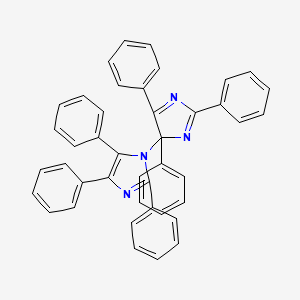
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is a complex organometallic compound that features a unique structure incorporating lead (Pb) within a heterocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole typically involves the reaction of lead salts with organic ligands under controlled conditions. One common method involves the reaction of lead acetate with 2,2-diphenyl-1,3-dithiane in the presence of a methylating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The lead center can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Applications De Recherche Scientifique
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Industry: It is used in the development of advanced materials, including semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole involves its ability to coordinate with various ligands through its lead center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved are primarily related to its interaction with sulfur and lead atoms, which can form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: A simpler analog without the lead and sulfur atoms.
Benzhydryl Compounds: These include various derivatives of diphenylmethane with different substituents.
Thiazole Derivatives: Compounds containing sulfur and nitrogen in a heterocyclic ring, similar to the dithiaplumbole structure.
Uniqueness
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is unique due to the presence of lead within its heterocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional organic compounds may not be suitable.
Propriétés
Numéro CAS |
62560-41-2 |
|---|---|
Formule moléculaire |
C19H16PbS2 |
Poids moléculaire |
516 g/mol |
Nom IUPAC |
5-methyl-2,2-diphenyl-1,3,2-benzodithiaplumbole |
InChI |
InChI=1S/C7H8S2.2C6H5.Pb/c1-5-2-3-6(8)7(9)4-5;2*1-2-4-6-5-3-1;/h2-4,8-9H,1H3;2*1-5H;/q;;;+2/p-2 |
Clé InChI |
ZFNCVWWOWRPGFW-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC2=C(C=C1)S[Pb](S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
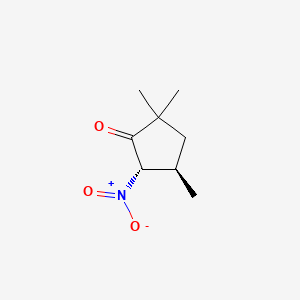
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)

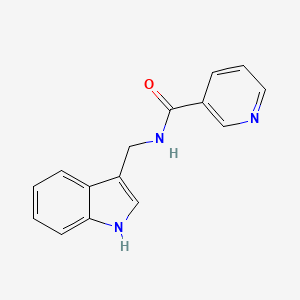
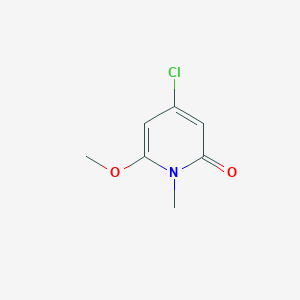

![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
